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Compound of Interest

Compound Name: 3,5-Difluorobiphenyl

Cat. No.: B3355309 Get Quote

An In-depth Technical Guide on the Physical Properties of 3,5-Difluorobiphenyl

This guide provides a comprehensive overview of the core physical properties of 3,5-
Difluorobiphenyl, catering to researchers, scientists, and professionals in the field of drug

development. The document details key physical constants, standardized experimental

protocols for their determination, and expected spectroscopic characteristics.

Core Physical and Chemical Properties
3,5-Difluorobiphenyl is an aromatic organic compound. Its physical state at standard

temperature and pressure is a solid, a characteristic dictated by its molecular structure and

intermolecular forces. The introduction of fluorine atoms onto the biphenyl scaffold significantly

influences its electronic properties, polarity, and reactivity, making it a valuable intermediate in

the synthesis of complex molecules, including pharmaceuticals and advanced materials.

Quantitative Data Summary
The key physical properties of 3,5-Difluorobiphenyl are summarized in the table below for

quick reference.
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Property Value

CAS Number 62351-48-8

Molecular Formula C₁₂H₈F₂

Molecular Weight 190.19 g/mol

Melting Point 56-58 °C

Boiling Point 256 °C at 760 mmHg

Density 1.165 g/cm³

Refractive Index 1.535

Flash Point 89.5 °C

LogP (Octanol-Water) 3.632

Experimental Protocols for Physical
Characterization
The following sections detail standardized methodologies for the determination of the key

physical properties of solid organic compounds like 3,5-Difluorobiphenyl.

Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of purity.[1] A sharp melting range

(typically 0.5-1.0°C) is characteristic of a pure substance, whereas impurities tend to depress

and broaden the melting range.[1][2]

Methodology:

Sample Preparation: A small amount of the crystalline 3,5-Difluorobiphenyl is finely

powdered. The open end of a glass capillary tube is tapped into the powder, and the tube is

inverted and tapped to pack the solid into the closed end, achieving a column height of 1-2

mm.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b3355309?utm_src=pdf-body
https://www.chem.ucalgary.ca/courses/353/laboratory/meltingpoint.pdf
https://www.chem.ucalgary.ca/courses/353/laboratory/meltingpoint.pdf
https://www.chm.uri.edu/mmcgregor/chm228/use_of_melting_point_apparatus.pdf
https://www.benchchem.com/product/b3355309?utm_src=pdf-body
https://www.chm.uri.edu/mmcgregor/chm228/use_of_melting_point_apparatus.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3355309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Apparatus Setup: The capillary tube is placed into a heating block apparatus (e.g., a Mel-

Temp or similar device) adjacent to a calibrated thermometer.[1]

Measurement: The sample is heated rapidly to a temperature approximately 5°C below the

expected melting point.[3] The heating rate is then reduced to a constant 1-2°C per minute to

ensure thermal equilibrium between the sample and the heating block.[1][3]

Data Recording: Two temperatures are recorded: T₁, the temperature at which the first drop

of liquid appears, and T₂, the temperature at which the last crystal melts completely. The

melting point is reported as the range T₁–T₂.[1]

Density Determination (Gas Pycnometer Method)
Gas pycnometry is a standard and precise technique for determining the density of a solid

powder by measuring the volume of gas it displaces.[4]

Methodology:

Sample Preparation: A known mass of dry 3,5-Difluorobiphenyl powder is weighed

accurately and placed into the sample cell of the gas pycnometer.[5]

System Purge: The system is purged with a non-reactive gas, typically helium, to remove air

and any adsorbed moisture from the sample surface.

Measurement Cycle: The instrument pressurizes a reference cell of a known volume (Vᵣ) to

an initial pressure (P₁). A valve is then opened, allowing the gas to expand into the sample

cell containing the solid.

Volume Calculation: The system measures the final equilibrium pressure (P₂). The volume of

the solid sample (Vₛ) is calculated based on the pressure drop, using the principles of the

ideal gas law. The instrument software typically performs this calculation automatically.[4]

Density Calculation: The density (ρ) is calculated by dividing the initial mass of the sample by

its measured volume.

Solubility Determination
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Solubility provides crucial information for reaction setup, purification, and formulation. A general

qualitative and semi-quantitative procedure is as follows.

Methodology:

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone,

dichloromethane, hexane) is selected.

Qualitative Assessment: A small, weighed amount of 3,5-Difluorobiphenyl (e.g., 10 mg) is

placed in a test tube. A small volume of the selected solvent (e.g., 1 mL) is added.[6]

Observation: The tube is agitated vigorously at a constant temperature.[7] The compound's

solubility is observed and categorized (e.g., soluble, partially soluble, insoluble).

Quantitative Measurement (Shake-Flask Method): To determine a precise solubility value, an

excess amount of the solid is added to a known volume of the solvent in a sealed flask. The

mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to

ensure equilibrium is reached.[8] The saturated solution is then filtered to remove

undissolved solid, and the concentration of the solute in the filtrate is determined analytically

(e.g., by UV-Vis spectroscopy or by evaporating the solvent and weighing the residue).[9]

Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the molecular structure and identity of a

compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation at specific vibrational frequencies. For a solid sample like 3,5-
Difluorobiphenyl, the KBr pellet method is standard.[10]

Experimental Protocol (KBr Pellet Method):

Sample Preparation: Approximately 1-2 mg of 3,5-Difluorobiphenyl is mixed and finely

ground with ~100-200 mg of high-purity, dry potassium bromide (KBr) powder in an agate

mortar.[10][11]
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Pellet Formation: The fine powder mixture is transferred to a pellet die. The die is placed in a

hydraulic press and subjected to high pressure (typically 8-10 tons) to form a thin,

transparent, or translucent pellet.[12]

Spectral Acquisition: A background spectrum of a pure KBr pellet is first recorded. The

sample pellet is then placed in the spectrometer's sample holder, and the FT-IR spectrum is

acquired over the mid-infrared range (typically 4000-400 cm⁻¹).[13]

Expected Spectrum: The IR spectrum of 3,5-Difluorobiphenyl is expected to show

characteristic absorption bands for:

C-H stretching (aromatic): Above 3000 cm⁻¹

C=C stretching (aromatic): In the 1600-1450 cm⁻¹ region

C-F stretching (aryl fluoride): Strong absorptions in the 1300-1100 cm⁻¹ region

C-H bending (out-of-plane): In the 900-675 cm⁻¹ region, indicative of the substitution pattern

on the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

Experimental Protocol:

Sample Preparation: A small amount of 3,5-Difluorobiphenyl (typically 5-20 mg) is dissolved

in an appropriate deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube. A small

amount of a reference standard like tetramethylsilane (TMS) may be added.

¹H NMR Acquisition: The sample is placed in the NMR spectrometer, and the ¹H spectrum is

acquired. Key parameters include the pulse angle (typically 45° or 90°), acquisition time, and

relaxation delay.[14]

¹³C NMR Acquisition: The ¹³C spectrum is then acquired. Proton decoupling is typically used

to simplify the spectrum to single lines for each unique carbon atom, which also provides a

signal enhancement via the Nuclear Overhauser Effect (NOE).[14]
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Expected Spectra:

¹H NMR: The spectrum will show signals in the aromatic region (typically 7.0-8.0 ppm). The

precise chemical shifts and coupling patterns (multiplicities) will be determined by the

electronic effects of the fluorine atoms and the through-bond coupling between adjacent

protons (J-coupling). Protons on the fluorinated ring will also exhibit coupling to the ¹⁹F

nuclei.

¹³C NMR: The spectrum will display distinct signals for each chemically non-equivalent

carbon atom. The carbons directly bonded to fluorine will appear as doublets due to one-

bond ¹³C-¹⁹F coupling, and their chemical shifts will be significantly influenced by the high

electronegativity of fluorine.

Visualized Workflow
The following diagram illustrates a standard workflow for the synthesis and subsequent

physical characterization of an organic compound such as 3,5-Difluorobiphenyl.
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Caption: Workflow for Synthesis and Physical Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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